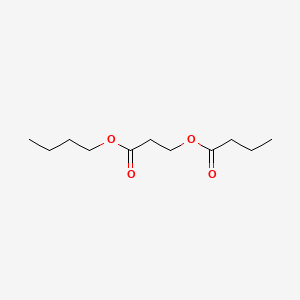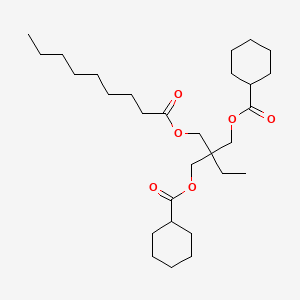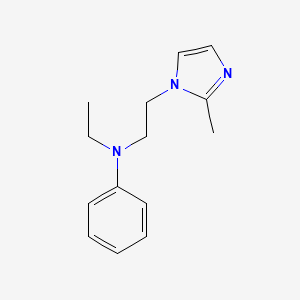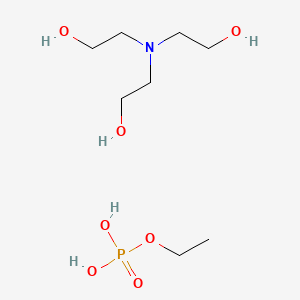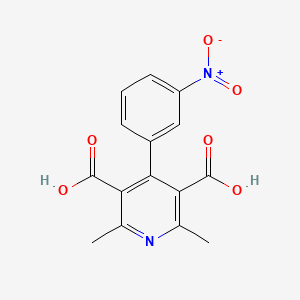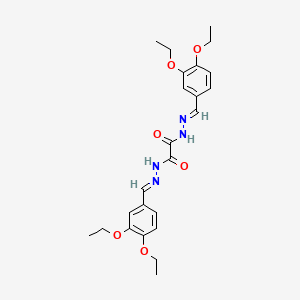
N'(1),N'(2)-Bis(3,4-diethoxybenzylidene)ethanedihydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 56208, also known as 2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine, is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of oxadiazolidines, which are known for their diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylhydrazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonylhydrazone, which then undergoes cyclization to form the oxadiazolidine ring. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of 2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The oxadiazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Sulfides
Substitution: Various substituted oxadiazolidines
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their properties and affecting cell function. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine can be compared with other oxadiazolidine derivatives, such as:
- 2-(4-chlorophenyl)-3-(4-chlorophenylsulfonyl)-1,2,4-oxadiazolidine
- 2-(4-nitrophenyl)-3-(4-nitrophenylsulfonyl)-1,2,4-oxadiazolidine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activities
属性
CAS 编号 |
6629-06-7 |
|---|---|
分子式 |
C24H30N4O6 |
分子量 |
470.5 g/mol |
IUPAC 名称 |
N,N'-bis[(E)-(3,4-diethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C24H30N4O6/c1-5-31-19-11-9-17(13-21(19)33-7-3)15-25-27-23(29)24(30)28-26-16-18-10-12-20(32-6-2)22(14-18)34-8-4/h9-16H,5-8H2,1-4H3,(H,27,29)(H,28,30)/b25-15+,26-16+ |
InChI 键 |
YXWCHRYZYZYLSW-RYQLWAFASA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC)OCC)OCC |
规范 SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC)OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


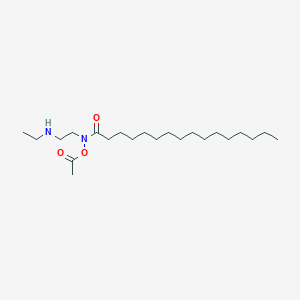
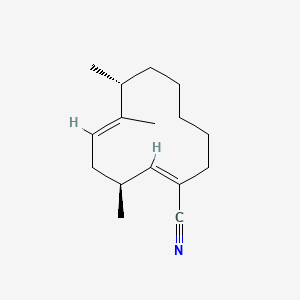
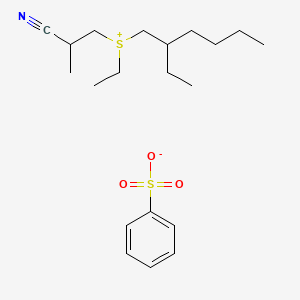
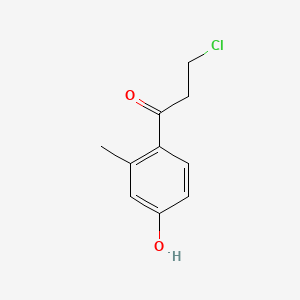
![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)
